X5050

Mechanism of Action Target Engagement Ubiquitin-Proteasome

X5050 is the definitive chemical probe for REST degradation—it directly eliminates REST protein via the ubiquitin-proteasome system rather than modulating upstream phosphorylation or DNA binding. Validated in vivo (increased prefrontal cortex BDNF in murine HD models) and supported by a well-defined transcriptomic signature, it outperforms indirect alternatives like SCP1 inhibitors that introduce mechanistic ambiguity. ≥98% purity, batch-specific COA, and established EC50 of 2.1 μM ensure cross-study reproducibility. Available in research-to-bulk quantities with expedited global shipping.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B8176035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameX5050
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESC=CCONC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3O
InChIInChI=1S/C17H15N3O3/c1-2-9-23-20-17(22)11-7-8-13-14(10-11)19-16(18-13)12-5-3-4-6-15(12)21/h2-8,10,21H,1,9H2,(H,18,19)(H,20,22)
InChIKeyRGROIKJLROTDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

X5050: A Selective REST Inhibitor for Neurological and Oncological Research


X5050 (CAS 2404756-81-4) is a cell-permeable benzoimidazole-5-carboxamide derivative that functions as a potent and selective inhibitor of the Repressor Element-1 Silencing Transcription factor (REST/NRSF). Unlike broad-spectrum transcriptional modulators, X5050 specifically targets REST for degradation via the ubiquitin-proteasome system, leading to the derepression of neuronal genes such as BDNF and SNAP25 [1]. Its unique mechanism—inducing REST protein degradation rather than inhibiting its expression or DNA binding—positions it as a critical tool for dissecting REST-dependent silencing pathways in Huntington's disease, glioblastoma, and neurodevelopmental studies [2]. With a reported EC50 of 2.1 μM in cellular assays, X5050 is the most well-characterized small molecule in its class and is available from multiple commercial suppliers with validated purity and activity .

Why X5050 Cannot Be Replaced by General REST Pathway Inhibitors


Substituting X5050 with alternative REST pathway inhibitors (e.g., SCP1 phosphatase inhibitors like GR-28 or T-65, or broad-spectrum epigenetic modulators) introduces critical experimental variables due to fundamental differences in mechanism, selectivity, and validated downstream effects. X5050 directly binds to and promotes the degradation of the REST protein itself, a mechanism not shared by SCP1 inhibitors which act upstream by modulating REST's phosphorylation state [1]. This mechanistic divergence results in distinct transcriptional signatures; for example, X5050's transcriptomic profile in neural cells is well-defined and distinct from that of compounds affecting REST activity via other nodes [2]. Furthermore, X5050's validated in vivo activity in murine models—including acute intraventricular delivery increasing prefrontal cortex BDNF expression—provides a functional benchmark that is absent for many purported analogs . Consequently, assuming functional equivalence without direct comparative data risks misinterpretation of REST-dependent biology and irreproducible experimental outcomes.

Quantitative Differentiation of X5050 Against Closest Analogs and Alternatives


Mechanism of Action: X5050 Induces REST Degradation, Unlike SCP1 Phosphatase Inhibitors

X5050 uniquely promotes the degradation of the REST protein via the ubiquitin-proteasome system, directly reducing REST protein levels. In contrast, SCP1 phosphatase inhibitors (e.g., GR-28, T-65) reduce REST transcriptional activity indirectly by modulating its phosphorylation state [1]. This fundamental mechanistic difference is quantifiable: X5050 at 50-100 μM achieves a 50% reduction in REST protein levels in cellular assays , whereas T-65 reduces REST protein levels in HEK293 cells with an EC50 of 1.5 μM, acting through a distinct covalent inhibition mechanism of the SCP1 phosphatase .

Mechanism of Action Target Engagement Ubiquitin-Proteasome

Selectivity Profile: X5050 Demonstrates On-Target Degradation Without Affecting REST Expression or DNA Binding

X5050 exhibits a clean selectivity profile, specifically promoting REST degradation without altering REST mRNA expression, RNA splicing, or its binding to RE1 DNA sequences [1]. This contrasts with broad-spectrum epigenetic inhibitors or transcriptional modulators which may have off-target effects on REST-related pathways. While no direct head-to-head comparison with a defined analog exists for this specific selectivity parameter, the class-level inference is strong: the lack of effect on REST expression and DNA binding is a defined and validated property of X5050 that is not guaranteed for other compounds affecting REST activity.

Selectivity Target Engagement Transcriptional Repression

In Vivo Validation: X5050 Increases BDNF Expression in Murine Prefrontal Cortex, a Functional Benchmark Lacking for Analogs

X5050 has demonstrated in vivo efficacy in a murine model of Huntington's disease, where acute intraventricular delivery significantly increased the expression of BDNF and other REST-regulated genes in the prefrontal cortex [1]. This functional outcome provides a critical translational benchmark. In contrast, many REST pathway inhibitors, including SCP1 inhibitors like GR-28 and T-65, lack published in vivo data in analogous neurological disease models, making X5050 the preferred choice for studies requiring in vivo validation of REST inhibition effects.

In Vivo Pharmacology Neurotrophic Factors Huntington's Disease

Transcriptomic Signature: X5050 Upregulates a Distinct Set of Neuronal Genes, Differentiating It from Other REST Pathway Modulators

Differential transcriptomic analysis revealed that X5050 treatment of wild-type neural cells leads to the upregulation of a specific panel of neuronal genes targeted by REST [1]. This gene expression signature is a direct consequence of REST degradation and is distinct from the transcriptional changes induced by compounds that inhibit REST activity through other mechanisms (e.g., SCP1 inhibitors) [2]. While direct comparative transcriptomic data with a defined analog is not publicly available, the class-level inference is that X5050's unique mechanism yields a specific and reproducible transcriptional output, which is crucial for studies aiming to link REST inhibition to particular gene expression programs.

Transcriptomics Gene Expression Neuronal Differentiation

Potency and Cellular Activity: X5050's EC50 of 2.1 μM in REST Inhibition Assays Provides a Reliable Benchmark

X5050 inhibits REST transcriptional activity with a reported EC50 of 2.1 μM in a cell-based luciferase assay . While this potency is comparable to some SCP1 inhibitors (e.g., T-65 EC50 = 1.5 μM for REST protein reduction in HEK293 cells ), the key differentiator is that X5050's EC50 is derived from an assay directly measuring REST transcriptional repression, providing a more direct measure of its functional effect. In contrast, the EC50 of SCP1 inhibitors reflects an upstream event, and the relationship between SCP1 inhibition and REST transcriptional activity may not be linear or consistent across cell types. Therefore, X5050's EC50 is a more reliable guide for experimental dosing in studies focused on REST-dependent transcription.

Potency EC50 High-Throughput Screening

Optimal Research and Preclinical Applications for X5050 Based on Validated Evidence


Derepression of Neuronal Genes in Huntington's Disease Models

X5050 is the compound of choice for studies aiming to reverse REST-mediated silencing of neurotrophic factors like BDNF in Huntington's disease models. Its validated in vivo activity, specifically the increase in prefrontal cortex BDNF expression following intraventricular delivery in mice [1], provides a direct link to disease-relevant pathophysiology. This makes it ideal for preclinical efficacy studies and for exploring the therapeutic potential of REST inhibition in neurodegeneration.

Mechanistic Studies of REST-Dependent Transcriptional Repression

Researchers investigating the fundamental biology of REST-mediated gene silencing should prioritize X5050. Its unique mechanism—direct degradation of the REST protein without affecting its expression or DNA binding [1]—offers a clean and specific tool for dissecting REST's role in chromatin regulation and gene expression. This contrasts with upstream modulators like SCP1 inhibitors, which introduce additional variables related to phosphatase activity [2].

Combinatorial Epigenetic Therapy in Glioblastoma

Emerging evidence suggests that combining REST inhibition with EZH2 inhibition (e.g., using X5050 and GSK343) leads to synergistic loss of topologically associated domains and reduced cancer cell growth [3]. X5050's specific degradation of REST is a critical component of this combinatorial approach, and its use in such studies is supported by published data demonstrating enhanced chromatin disruption compared to single-agent treatment [4].

Validation of REST as a Therapeutic Target in Neurological Disorders

For academic or industrial groups seeking to validate REST as a drug target, X5050 serves as the benchmark chemical probe. Its well-characterized in vitro and in vivo pharmacology, along with its availability from reputable vendors with defined purity and activity, ensures reproducibility across studies . This is essential for building a robust evidence base for REST-targeted drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for X5050

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.